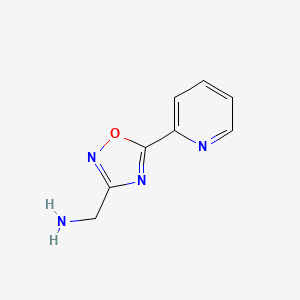

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Description

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and a methanamine group at the 3-position.

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)methanamine |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2 |

InChI Key |

AKZVPWSWCHSOIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NO2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by the reaction with a pyridine derivative to introduce the pyridine ring. Finally, the methanamine group is introduced through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position of 1,2,4-Oxadiazole

The 5-position of the oxadiazole ring is critical for modulating electronic, steric, and pharmacological properties. Key analogs include:

Pyridyl Derivatives

[5-(2-Pyridylmethyl)indazol-3-yl]methanamine (29)

- Structure : Incorporates a 2-pyridylmethylindazole substituent.

- Synthesis : Synthesized via Boc protection/deprotection (73% yield for intermediate 19) and subsequent deprotection with trifluoroacetic acid (TFA) .

- Spectroscopy : δH (DMSO-d6): 8.85 (NH2), 4.52 (CH2); δC: 170.11 (oxadiazole C=O), 158.10 (pyridyl C); LC-MS: 293.3 (M+H+) .

[5-(4-Pyrazol-1-ylphenyl)indazol-3-yl]methanamine (32)

This may influence solubility and target binding.

Aryl and Halogen-Substituted Derivatives

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 883548-05-8)

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Modifications to the Methanamine Group

The methanamine group is often functionalized to improve pharmacokinetics:

[3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine (43)

- [2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Structure: Ethylamine spacer instead of methanamine. Properties: Enhanced solubility in polar solvents (water, methanol) due to the ethyl linker .

Comparison : Elongating the amine chain (e.g., ethylamine) improves solubility but may reduce target affinity due to increased conformational flexibility.

Biological Activity

The compound (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring attached to an oxadiazole moiety. This configuration is known for enhancing pharmacological properties due to the electron-withdrawing nature of the oxadiazole ring, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been evaluated in several studies.

Anticancer Activity

- Mechanism of Action : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways. For instance, compounds similar to this compound have been reported to activate caspase pathways and increase p53 expression levels in breast cancer cell lines (MCF-7) .

-

Case Studies :

- In vitro assays revealed that certain oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines such as MCF-7 and U937. For example, a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells .

- Flow cytometry analysis indicated that these compounds act in a dose-dependent manner to induce apoptosis .

- Comparative Studies : A study comparing different oxadiazole derivatives found that some exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives suggests potential effectiveness against bacterial strains and fungi. Although specific data on this compound is limited, related compounds have shown significant antimicrobial activity .

Data Table: Biological Activity Summary

| Compound | Activity | IC50 Value (µM) | Target Cell Lines |

|---|---|---|---|

| This compound | Anticancer | 0.65 | MCF-7 |

| Related Oxadiazole Derivative | Anticancer | 0.75 | U937 |

| Related Oxadiazole Derivative | Antimicrobial | N/A | Various Bacterial Strains |

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with specific protein targets. These studies suggest strong hydrophobic interactions between the compound and amino acid residues in target proteins . This binding affinity is critical for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.